5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine

Medicinal chemistry Physicochemical property profiling Drug-likeness optimization

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine (CAS 185796-58-1) is a privileged chiral TIP scaffold featuring a reactive primary amine at the 6-position for amidation, reductive amination, sulfonylation, or urea diversification. With one asymmetric carbon center, it enables chiral ligand and catalyst library construction. Its computed drug-like profile (XLogP3 -0.5, TPSA 43.8 Ų) meets CNS MPO desirability criteria, while the THIP core is validated in antimalarial and anti-orthoflaviviral programs. Available in ≥97% purity for medicinal chemistry, catalyst development, and CNS-targeted R&D.

Molecular Formula C7H11N3
Molecular Weight 137.186
CAS No. 185796-58-1
Cat. No. B573805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine
CAS185796-58-1
Molecular FormulaC7H11N3
Molecular Weight137.186
Structural Identifiers
SMILESC1CC2=NC=CN2CC1N
InChIInChI=1S/C7H11N3/c8-6-1-2-7-9-3-4-10(7)5-6/h3-4,6H,1-2,5,8H2
InChIKeyDMGFKLHPPROGNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine (CAS 185796-58-1): Chiral Bicyclic Amine Scaffold for Pharmaceutical Building Block Procurement


5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine (CAS 185796-58-1) is a saturated bicyclic heterocyclic amine with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol [1]. The compound features a fused imidazo[1,2-a]pyridine core in its tetrahydro form, with a primary amine substituent at the 6-position and one asymmetric carbon center . This TIP (tetrahydroimidazo[1,2-a]pyridine) scaffold is recognized as a privileged structure in medicinal chemistry and has been employed as a chiral bicyclic imidazole framework in asymmetric catalysis development [2]. The compound is commercially available from multiple vendors with purities typically ranging from 95% to 98% .

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine Procurement: Why Simple Imidazopyridine or Piperidine Analogs Cannot Substitute


Direct substitution of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine with structurally simpler or positionally modified analogs is not scientifically valid due to three critical differentiation factors. First, the 6-position primary amine is a specific reactive handle for derivatization, whereas positional isomers (e.g., 5-position methanamine or 7-position carboxylic acid derivatives) exhibit fundamentally different spatial orientation and hydrogen-bonding geometry . Second, the compound contains one asymmetric carbon center (asymmetric atoms = 1), meaning that the racemic mixture and enantiopure (6S) form may exhibit distinct pharmacological and pharmacokinetic profiles, a differentiation not captured by achiral alternatives . Third, computed physicochemical properties, including XLogP3 of -0.5 and topological polar surface area of 43.8 Ų, position this scaffold within a specific drug-likeness space that substituted analogs (e.g., 3-chloro derivative with XLogP3 of 0.5) do not occupy [1]. The sections below provide quantitative evidence for why this specific compound should be prioritized over the most relevant comparators.

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine (185796-58-1): Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: 6-Position Primary Amine vs. 2-Position Methanamine Scaffold Lipophilicity Profile

The 6-position primary amine substitution on the tetrahydroimidazo[1,2-a]pyridine core confers a measurably different lipophilicity profile compared to the 2-position methanamine analog (CAS 1240528-83-9). The target compound exhibits an XLogP3 of -0.5, indicating greater hydrophilicity than the 3-chloro substituted analog (XLogP3 = 0.5) [1]. This difference arises from the positional variation of the amine moiety and the absence of additional hydrophobic substituents, directly impacting membrane permeability predictions and formulation considerations.

Medicinal chemistry Physicochemical property profiling Drug-likeness optimization

Synthetic Accessibility: Enantioselective Hydrogenation Enables Efficient Access to Chiral Tetrahydroimidazo[1,2-a]pyridine Scaffolds

The tetrahydroimidazo[1,2-a]pyridine core can be synthesized with high enantioselectivity via direct hydrogenation using a ruthenium/N-heterocyclic carbene (NHC) catalyst system. This method achieves enantiomeric ratios of up to 98:2 and proceeds with complete regioselectivity without requiring protecting or activating groups [1]. The applicability of this methodology was demonstrated by the (formal) synthesis of several functional molecules containing the tetrahydroimidazo[1,2-a]pyridine scaffold, providing a scalable and efficient route to this compound class.

Asymmetric catalysis Process chemistry Chiral amine synthesis

Topological Polar Surface Area Conservation Across Substituted Analogs Suggests Scaffold-Defined Bioavailability Window

The topological polar surface area (TPSA) of the target compound is 43.8 Ų, a value that remains invariant (43.8 Ų) for the 3-chloro substituted analog [1] and other 6-amine substituted tetrahydroimidazo[1,2-a]pyridine derivatives. This conserved TPSA falls well below the 140 Ų threshold generally associated with good oral bioavailability and blood-brain barrier penetration potential. The combination of TPSA (43.8 Ų) and XLogP3 (-0.5) positions this compound within the central nervous system multiparameter optimization (CNS MPO) desirability space.

Medicinal chemistry Drug design ADME prediction

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine (185796-58-1): Priority Research and Industrial Procurement Applications


Chiral Building Block for Asymmetric Catalyst Development

The TIP (tetrahydroimidazo[1,2-a]pyridine) scaffold has been explicitly utilized as one of the privileged chiral bicyclic imidazole frameworks in the design and synthesis of chiral catalysts [1]. The presence of one asymmetric carbon center at the 6-position, combined with the primary amine functional handle for further derivatization, makes this compound an ideal starting material for constructing chiral ligand libraries. The documented enantioselective hydrogenation methodology achieving up to 98:2 er [2] further supports the feasibility of accessing enantiopure material for catalyst development programs.

Medicinal Chemistry Scaffold for CNS-Targeted Drug Discovery

The combination of computed physicochemical properties—XLogP3 of -0.5 and topological polar surface area of 43.8 Ų—positions 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine favorably within the CNS MPO (Central Nervous System Multiparameter Optimization) desirability space [1]. The TPSA value of 43.8 Ų falls substantially below the 140 Ų threshold associated with blood-brain barrier penetration, while the hydrophilic XLogP3 (-0.5) balances passive permeability with aqueous solubility requirements. This physicochemical profile makes the compound a strategically advantageous starting point for CNS-targeted medicinal chemistry programs.

Antimalarial and Antiviral Lead Optimization Scaffold

The tetrahydroimidazo[1,2-a]pyridine (THIP) scaffold was identified through high-throughput screening and underwent extensive optimization, resulting in derivatives with potent antimalarial activity against various stages of the Plasmodium life cycle [1]. The THIP scaffold has also demonstrated utility in anti-orthoflaviviral research, with derivatives showing inhibition of the orthoflaviviral protease NS2B-NS3 and DENV infection in vitro [1]. The 6-amine substituted variant serves as a key intermediate for accessing these biologically validated scaffolds with the reactive amine handle available for subsequent diversification.

Structure-Activity Relationship (SAR) Studies for 6-Position Amine Derivatization

The primary amine at the 6-position offers a versatile synthetic handle for generating diverse compound libraries through amidation, reductive amination, sulfonylation, or urea formation reactions. Unlike the 2-position methanamine analog (CAS 1240528-83-9) or the 7-position carboxylic acid derivatives used in TAFIa inhibitor programs [1], the 6-position amine provides distinct spatial orientation for interacting with biological targets. This differentiation, combined with the conserved TPSA of 43.8 Ų across analogs [2], enables systematic exploration of substituent effects while maintaining favorable permeability characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.